Sodium 2-phenoxyisobutyrate
Overview
Description
Sodium 2-phenoxyisobutyrate, also known as Sodium 2-methyl-2-phenoxypropanoate , is a chemical compound with the molecular formula C10H11NaO3 . It has an average mass of 202.182 Da and a monoisotopic mass of 202.060593 Da . This compound is a derivative of 2-phenoxyisobutyric acid, which is a plant growth regulator. It is a water-soluble, white crystalline powder that is commonly used in biochemical and physiological studies.
Molecular Structure Analysis
The molecular structure of Sodium 2-phenoxyisobutyrate consists of 10 carbon atoms ©, 11 hydrogen atoms (H), 1 sodium atom (Na), and 3 oxygen atoms (O), giving it the molecular formula C10H11NaO3 . The exact structure would require more specific information or a detailed spectroscopic analysis.Scientific Research Applications
Synthesis and Catalysis
- Sodium 2-phenoxyisobutyrate is a key compound in the synthesis of 2-phenoxyisobutyric acid ethyl ester, which can be produced via tri-liquid-phase catalysis. Factors influencing the synthesis include the amounts of sodium phenolate and phase-transfer catalysts, types of organic solvent, and operating temperatures. This method is significant for synthesizing phenolic substances in solid-liquid phases while preventing side reactions (Hsiao & Weng, 1999).
Kinetics in Etherification Reactions
- The kinetics of the phase-transfer catalyzed etherification of sodium phenoxide with ethyl 2-bromoisobutyrate to produce ethyl 2-phenoxyisobutyrate have been studied in solid-liquid systems. The study provides an improved method for synthesizing phenolic substances, highlighting the catalyst deactivation and reaction rates under varying conditions (Yang, Wu, & Wu, 2000).
Potential Medical Applications
- In the field of medical research, sodium 2-phenoxyisobutyrate has been less directly studied. However, research on closely related compounds like sodium hydroxybutyrate shows potential applications in treating conditions such as hypoxic-ischemic insult in neonatal rats (Ma, Gu, Zeng, & Zhang, 2006). This suggests the possibility of exploring sodium 2-phenoxyisobutyrate for similar neuroprotective applications.
properties
IUPAC Name |
sodium;2-methyl-2-phenoxypropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3.Na/c1-10(2,9(11)12)13-8-6-4-3-5-7-8;/h3-7H,1-2H3,(H,11,12);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCUZGSFLPWWFT-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)[O-])OC1=CC=CC=C1.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NaO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192726 | |
Record name | Sodium 2-phenoxyisobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-phenoxyisobutyrate | |
CAS RN |
39617-08-8 | |
Record name | Sodium 2-phenoxyisobutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039617088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 2-phenoxyisobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 2-phenoxyisobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.569 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM 2-PHENOXYISOBUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLM3B417FT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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